molecular formula C11H12F2O3 B2776475 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid CAS No. 1638757-34-2

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid

Cat. No.: B2776475
CAS No.: 1638757-34-2
M. Wt: 230.211
InChI Key: FFVSOVOUZTUIQN-UHFFFAOYSA-N
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Description

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and difluoroacetic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to influence cellular functions.

Comparison with Similar Compounds

    4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid: A compound with a sulfonyl group instead of a carboxylic acid group.

    3-Fluoro-4-methoxyphenylboronic acid: A boronic acid derivative with similar structural features.

Uniqueness: 4,4-Difluoro-3-(4-methoxyphenyl)butanoic acid is unique due to its specific combination of fluorine atoms and a methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4,4-difluoro-3-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-16-8-4-2-7(3-5-8)9(11(12)13)6-10(14)15/h2-5,9,11H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSOVOUZTUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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